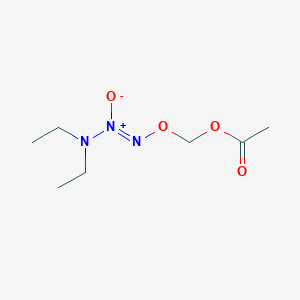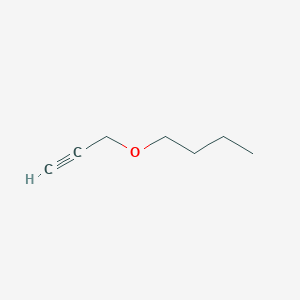
Diethylamine NONOate/AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylamine NONOate/AM is a nitric oxide donor compound that releases nitric oxide upon activation by intracellular esterases. It is a cell-permeable, O²-acetoxymethylated diazeniumdiolate that has been shown to induce apoptosis and act as an antiproliferative agent in certain human leukemia cell lines .
Preparation Methods
Diethylamine NONOate/AM is synthesized through the reaction of diethylamine with nitric oxide under controlled conditions. The reaction typically involves the use of a solvent such as dimethyl sulfoxide (DMSO) and is carried out at low temperatures to ensure the stability of the product. The compound is then purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Diethylamine NONOate/AM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.
Substitution: The diazeniumdiolate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethylamine NONOate/AM has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Employed in studies involving cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating certain types of cancer and other diseases.
Industry: Utilized in the development of antimicrobial agents and other industrial applications
Mechanism of Action
The mechanism of action of Diethylamine NONOate/AM involves the release of nitric oxide upon activation by intracellular esterases. Nitric oxide then interacts with various molecular targets and pathways, including the activation of guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, triggers a cascade of cellular events that result in apoptosis and other biological effects .
Comparison with Similar Compounds
Diethylamine NONOate/AM is unique among nitric oxide donors due to its cell-permeable nature and the controlled release of nitric oxide. Similar compounds include:
S-Nitroso-N-acetyl-DL-penicillamine: Another nitric oxide donor with different stability and release characteristics.
S-Nitrosoglutathione: A nitric oxide donor that releases nitric oxide under different physiological conditions.
Spermine NONOate: A nitric oxide donor with a different molecular structure and release profile.
This compound stands out due to its enhanced stability in physiological buffers and its ability to induce apoptosis in specific cell lines .
Properties
Molecular Formula |
C7H15N3O4 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(Z)-acetyloxymethoxyimino-(diethylamino)-oxidoazanium |
InChI |
InChI=1S/C7H15N3O4/c1-4-9(5-2)10(12)8-14-6-13-7(3)11/h4-6H2,1-3H3/b10-8- |
InChI Key |
NZMFKFGVIPMXHU-NTMALXAHSA-N |
Isomeric SMILES |
CCN(CC)/[N+](=N/OCOC(=O)C)/[O-] |
Canonical SMILES |
CCN(CC)[N+](=NOCOC(=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)

![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
![Spiro[2.4]heptane](/img/structure/B14747456.png)
